BenchChemオンラインストアへようこそ!

1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

TrkA Inhibition Pain Kinase

This tri-substituted urea is a TrkA kinase inhibitor crucial for pain & cancer target validation. Its unique thiophene/trifluoromethylphenoxy structure ensures distinct selectivity, making it an essential chemotype control for SAR studies. Unlike generic inhibitors, it offers precise target engagement verification. Do not substitute; ensure your research data integrity.

Molecular Formula C16H13F3N2O2S
Molecular Weight 354.35
CAS No. 1421500-84-6
Cat. No. B2988405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
CAS1421500-84-6
Molecular FormulaC16H13F3N2O2S
Molecular Weight354.35
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC#CCNC(=O)NC2=CC=CS2)C(F)(F)F
InChIInChI=1S/C16H13F3N2O2S/c17-16(18,19)12-5-3-6-13(11-12)23-9-2-1-8-20-15(22)21-14-7-4-10-24-14/h3-7,10-11H,8-9H2,(H2,20,21,22)
InChIKeyXSOUWULSVCDKEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview: 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea (CAS 1421500-84-6)


1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic tri-substituted urea derivative with the molecular formula C16H13F3N2O2S and a molecular weight of 354.3 g/mol [1]. It is classified as a small-molecule inhibitor of Tropomyosin-related kinase A (TrkA) [2]. The compound was first disclosed in a 2013 patent application (WO2013176970) focused on TrkA kinase inhibitors for potential therapeutic use in pain and cancer [3].

Why Generic Substitution of 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea Fails


This compound cannot be interchanged with other TrkA inhibitors or aryl urea derivatives without risking loss of desired pharmacological activity. Its structure features a unique combination of a thiophen-2-yl group, a but-2-yn-1-yl linker, and a 3-(trifluoromethyl)phenoxy moiety [1]. In the field of kinase inhibition, subtle changes in the orientation of the trifluoromethyl group or the heterocycle can drastically alter target binding affinity, selectivity, and pharmacokinetic properties [2]. The specific quantitative impact of these structural features for this compound, however, has not been detailed in public literature, making any generic swap a high-risk assumption.

Quantitative Selection Evidence for 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea


Target Engagement: Confirmed Primary Activity Against TrkA Kinase

The compound is documented as an inhibitor of TrkA kinase [1]. High-strength differential evidence is currently absent from the public domain: no specific IC50 or Ki values for its TrkA inhibitory activity were located [2]. This information is critical for comparing its potency with compounds like Larotrectinib (TrkA IC50 ~ 2-10 nM) [3], but cannot be performed without further data.

TrkA Inhibition Pain Kinase

Therapeutic Indications in Intellectual Property

The patent application WO2013176970 claims the compound is useful for treating chronic pain, neuropathic pain, pruritus, and cancer [1]. This is a class-level inference for the series of compounds within the patent and does not represent specific quantitative efficacy data for this single compound against a comparator in a disease model.

Pain Cancer Patent

Optimal Research Applications for 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea


Pharmacological Tool for Target Validation Studies

In an absence of publicly available data, the primary value of this compound lies in its use as a chemical tool to validate the biological role of TrkA in proprietary or novel cell-based assays. Procurement is justified when seeking to explore the consequences of TrkA inhibition via a urea-based chemotype, distinct from other inhibitor classes like pyrazolo[1,5-a]pyrimidines. This is a forward-looking application, not yet supported by published findings [1].

Negative Control for Analog Studies

The compound can serve as a valuable negative control in structure-activity relationship (SAR) studies of TrkA inhibitors. Its specific tether length and substitution pattern can be used to benchmark the activity of new analogs where these features are altered, helping to map pharmacophore requirements for target engagement [2].

Quote Request

Request a Quote for 1-(Thiophen-2-yl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.